The synthesis of Sporidesmolide I can be approached through various methods, including total synthesis and extraction from natural sources. A common synthetic route involves the use of solid-phase peptide synthesis techniques, which allow for the assembly of the cyclic structure in a controlled manner . The general approach includes:
Sporidesmolide I exhibits a unique cyclic structure that can be represented as follows:
The structure consists of a cyclic arrangement of amino acids linked through ester bonds, contributing to its stability and biological function. Detailed spectroscopic analysis, such as nuclear magnetic resonance spectroscopy and mass spectrometry, has been utilized to elucidate its structure .
Sporidesmolide I undergoes various chemical reactions that are significant for its biological activity. Key reactions include:
These reactions are crucial for understanding how Sporidesmolide I interacts with biological systems.
The mechanism of action of Sporidesmolide I is primarily linked to its ability to modulate cellular processes. It has been shown to exhibit antifungal and cytotoxic activities against various cancer cell lines. The proposed mechanism includes:
Quantitative data from studies indicate that Sporidesmolide I exhibits significant inhibitory effects on cancer cell lines with IC50 values in the low micromolar range .
Sporidesmolide I possesses several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography have been employed to assess purity and stability over time .
Sporidesmolide I has several applications in scientific research:
Research continues to explore the full potential of Sporidesmolide I in these areas, highlighting its significance in natural product chemistry and pharmacology .
Sporidesmolide I was first identified through the chemical investigation of saprotrophic fungi involved in decomposing plant litter. Initial taxonomic studies attributed its production to Ciliochorella and allied genera within the family Sporocadaceae (Ascomycota, Sordariomycetes) [2] [5]. Recent molecular phylogenies using LSU, ITS, and β-tubulin sequences have refined its origin to species such as Sporendonema casei and Ciliochorella savannica, fungi isolated from savanna-like ecosystems in southwestern China. These fungi thrive in hot, dry valleys and exhibit cellulase and laccase activities, linking Sporidesmolide I’s biosynthesis to ecological roles in leaf litter degradation [2] [5]. The reclassification of Arachniotus and Sphaerosporium into Sporendonema further contextualizes the compound’s fungal lineage within Onygenales [5].
Sporidesmolide I belongs to the cyclic depsipeptide (CDP) family, characterized by lactone (ester) bonds replacing one or more amide bonds in the peptide ring. CDPs are biosynthesized by non-ribosomal peptide synthetases (NRPS) hybridized with polyketide synthase (PKS) systems, enabling structural diversity through incorporation of non-proteinogenic amino acids and hydroxy acids [3] [6]. It is specifically categorized as a hexadepsipeptide due to its six-residue macrocycle containing alternating amide and ester linkages. This class includes bioactive agents like beauvericins and destruxins, though Sporidesmolide I’s sequence (see Table 2) distinguishes it pharmacologically [6].
Sporidesmolide I (C₃₃H₅₈N₄O₈; PubChem CID: 91617625) features a 12-membered macrocyclic core formed by three ester and three amide bonds [6] [10]. Its structure comprises two D-hydroxyisovaleric acid (D-Hiv) units and four amino acids: L-alanine, L-valine, and two N-methylated residues (N-MeVal, N-MeLeu), arranged in a repeating D-Hiv→N-MeVal→L-Val→D-Hiv→N-MeLeu→L-Ala sequence (Table 1) [6]. Nuclear magnetic resonance (NMR) studies in SDS micelles—a membrane-mimicking environment—reveal rigid β-turn conformations stabilized by intramolecular H-bonds, while side chains maintain rotational flexibility critical for target interactions [4] [6].
Table 1: Molecular Properties of Sporidesmolide I
Property | Value |
---|---|
Molecular Formula | C₃₃H₅₈N₄O₈ |
Molecular Weight | 650.84 g/mol |
CID (PubChem) | 91617625 |
Macrocycle Size | 12 atoms |
Key Bonds | 3 ester, 3 amide |
Dominant Conformation | β-turns with flexible side chains |
Table 2: Amino Acid Sequence of Sporidesmolide I
Position | Residue Type | Specific Residue |
---|---|---|
1 | Hydroxy acid | D-hydroxyisovaleric acid (D-Hiv) |
2 | N-methyl amino acid | N-methyl-L-valine (N-MeVal) |
3 | Proteinogenic amino acid | L-valine |
4 | Hydroxy acid | D-hydroxyisovaleric acid (D-Hiv) |
5 | N-methyl amino acid | N-methyl-L-leucine (N-MeLeu) |
6 | Proteinogenic amino acid | L-alanine |
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